![molecular formula C28H27N3O4 B409689 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL](/img/structure/B409689.png)
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL is a complex organic compound with the molecular formula C28H27N3O4 and a molecular weight of 469.53 g/mol . This compound is characterized by its intricate structure, which includes a pyrazolo[3,4-c]isoquinoline core, substituted with various functional groups such as ethoxy, dimethoxy, and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazolo[3,4-c]isoquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethoxy, dimethoxy, and phenyl groups is typically carried out through substitution reactions using reagents such as ethyl iodide, dimethyl sulfate, and phenylboronic acid, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, apoptosis, and cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar methoxy substitutions.
Mescaline: A naturally occurring compound with a similar methoxy substitution pattern.
Uniqueness
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL is unique due to its complex structure, which combines multiple functional groups and a pyrazolo[3,4-c]isoquinoline core. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogues like 3,4-dimethoxyphenethylamine and mescaline .
Propriétés
Formule moléculaire |
C28H27N3O4 |
|---|---|
Poids moléculaire |
469.5g/mol |
Nom IUPAC |
2-ethoxy-4-(1-ethyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol |
InChI |
InChI=1S/C28H27N3O4/c1-5-21-26-19-15-24(33-3)25(34-4)16-20(19)27(17-12-13-22(32)23(14-17)35-6-2)29-28(26)31(30-21)18-10-8-7-9-11-18/h7-16,32H,5-6H2,1-4H3 |
Clé InChI |
UZYKOHRWQAATGI-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)O)OCC)OC)OC)C5=CC=CC=C5 |
SMILES canonique |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)O)OCC)OC)OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409606.png)
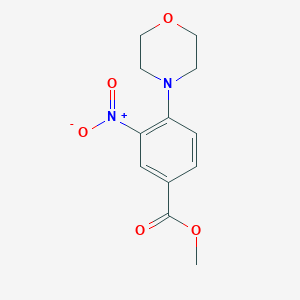
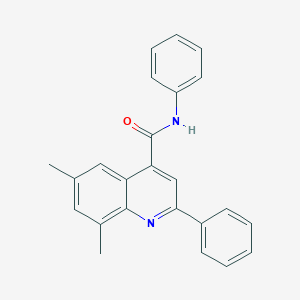
![Pentyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B409609.png)
![N-acetyl-N-({1-[3,4-bis(methyloxy)phenyl]cyclopentyl}methyl)-4-nitrobenzamide](/img/structure/B409610.png)
![N~2~-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-FURAMIDE](/img/structure/B409612.png)
![3-hexyl-1-[(3-methylphenyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409613.png)
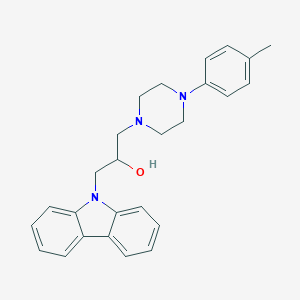
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B409617.png)
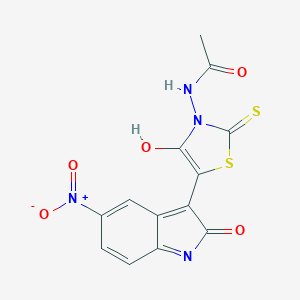
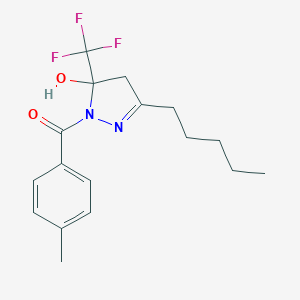
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409624.png)
![4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B409626.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B409629.png)
